Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
“Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1388033-03-1 . It has a molecular weight of 217.22 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 4-hydroxy-8-methylquinoline-7-carboxylate . The InChI code is 1S/C12H11NO3/c1-7-8 (12 (15)16-2)3-4-9-10 (14)5-6-13-11 (7)9/h3-6H,1-2H3, (H,13,14) .Scientific Research Applications
Organic Synthesis and Molecular Structures
Studies on the synthesis and structural analysis of derivatives related to "Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate" have provided insights into their chemical properties and potential applications. For instance, research on the thermal decarbonylation of certain carboxylates has led to the synthesis of 8-substituted methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, revealing no hydrogen bonds in the crystals of the compounds obtained, suggesting potential for concentrated solution applications due to possible hydrogen bonding (Boteva et al., 2014). Another study explored the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, further contributing to our understanding of the molecular and crystal structures of such compounds (Rudenko et al., 2012).
Antibacterial and Anticancer Activities
Research on the antibacterial properties of substituted 4-oxoquinoline-3-carboxylic acids has identified compounds with potent activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990). Furthermore, studies on the synthesis of specific quinoline derivatives have demonstrated significant anticancer activity against the breast cancer MCF-7 cell line, underscoring the potential of such compounds in cancer therapy (Gaber et al., 2021).
SPECT Tracer for NMDA Receptor Studies
The development of SPECT tracers for studying the N-methyl-D-aspartate receptor in the human brain represents another application of quinoline derivatives. The synthesis of specific bromo-quinoline carboxylic acids for this purpose highlights the relevance of these compounds in neurological research (Dumont & Slegers, 1996).
Methodology for Regioselective Methylation
Research into the regioselective methylation of quinoline carboxylates has provided valuable methodology for the reliable design and synthesis of combinatorial libraries, with implications for drug discovery and development. This includes studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONWGHJVALLIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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